molecular formula C9H8N4 B7469750 5-pyridin-2-ylpyrimidin-2-amine

5-pyridin-2-ylpyrimidin-2-amine

Cat. No.: B7469750
M. Wt: 172.19 g/mol
InChI Key: IWYRVFRXVODLQJ-UHFFFAOYSA-N
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Description

5-pyridin-2-ylpyrimidin-2-amine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYRVFRXVODLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. These compounds are fundamental to organic and medicinal chemistry, forming the structural basis for a vast array of biologically important molecules. nih.govopenmedicinalchemistryjournal.com More than 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their significance in pharmaceutical development. nih.gov The unique properties of nitrogen atoms, such as their ability to accept or donate protons and participate in various weak interactions, make these heterocycles ideal for interacting with biological targets. nih.gov

The field of nitrogen heterocycle chemistry is a dynamic and expansive area of research, with continuous efforts dedicated to the development of novel synthetic methods and the discovery of new molecules with significant physiological properties. nih.govfrontiersin.org These compounds are not only prevalent in pharmaceuticals but also in natural products like nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govrsc.org The structural and functional diversity of nitrogen heterocycles allows them to mimic natural metabolites and serve as versatile building blocks in the design of new chemical entities. openmedicinalchemistryjournal.com

Overview of Pyrimidine and Pyridine Scaffolds in Research Disciplines

The structure of 5-pyridin-2-ylpyrimidin-2-amine is a composite of two prominent nitrogen-containing heterocyclic rings: pyrimidine (B1678525) and pyridine (B92270). Both of these scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.gov

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. It is a cornerstone of life itself, forming the basis for the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.gov Beyond this fundamental biological role, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents. nih.govrsc.orgepa.gov The continual investigation into pyrimidine-based compounds underscores their importance in the quest for novel therapeutics. nih.gov

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. rsc.orgnih.gov It is an isostere of benzene (B151609) and is found in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.orgnih.gov The presence of the nitrogen atom imparts polarity and the ability to improve the water solubility of drug candidates. nih.govresearchgate.net Pyridine derivatives are integral to over 7,000 drug molecules and have been successfully incorporated into a wide range of FDA-approved drugs. rsc.orgrsc.org The versatility of the pyridine scaffold allows for extensive structural modifications, making it a favored component in the design of new therapeutic agents for various diseases. rsc.orgresearchgate.net

Rationale for Investigating 5 Pyridin 2 Ylpyrimidin 2 Amine Derivatives

Established Synthetic Pathways for this compound Analogues

The construction of the this compound scaffold can be achieved through various established synthetic routes. These pathways can be broadly classified into multi-step sequences, which allow for the gradual build-up of molecular complexity, and one-pot reactions that offer a more convergent and efficient approach.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the preparation of this compound derivatives, allowing for the introduction of diverse substituents. A common strategy involves the initial synthesis of a substituted pyrimidine ring, which is then coupled with a pyridine derivative.

One documented multi-step synthesis starts with nicotinic acid. nih.gov The process begins with the esterification of nicotinic acid, followed by oxidation using an agent like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding pyridine N-oxide. nih.gov A subsequent nucleophilic substitution with trimethylsilyl (B98337) cyanide (TMSCN) introduces a cyano group at the ortho-position. nih.gov The final step involves a reduction reaction to yield the desired 2-aminopyridine (B139424) intermediate. nih.gov This intermediate can then be further reacted to form the target pyrimidine ring.

Another multi-step approach involves the condensation of a pyrimidine precursor with a pyridine derivative. For instance, 2,4,6-trichloropyrimidine (B138864) can undergo sequential reactions with different nucleophiles to build up the desired functionality. researchgate.net This can include C-S and C-O bond formations through nucleophilic substitution, followed by a crucial C-N bond formation via a palladium-catalyzed Buchwald-Hartwig amination. researchgate.net

Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been synthesized through a multi-step sequence starting from a substituted indole. semanticscholar.org This involves coupling with a pre-formed 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) moiety, followed by hydrazinolysis and subsequent condensation with various aldehydes to generate a library of derivatives. semanticscholar.org

One-Pot Reaction Protocols

The Biginelli reaction and other multicomponent reactions represent a classic example of one-pot synthesis for pyrimidine derivatives. wikipedia.org These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative to construct the pyrimidine ring in a single step. While not directly yielding this compound, this methodology can be adapted to produce suitably substituted pyrimidines that can be further functionalized.

A novel one-pot sonochemical synthesis has been developed for polysubstituted pyrazolo[1,5-a]pyridines, which demonstrates the power of this approach for constructing complex heterocyclic systems. researchgate.net This method utilizes a [3+2] cycloaddition reaction under catalyst-free conditions. researchgate.net

Precursor Compounds and Reagents in this compound Synthesis

Key Pyrimidine Precursors:

2-Aminopyrimidines: These are fundamental building blocks, often used in coupling reactions. wikipedia.org

2,4,6-Trichloropyrimidine: A versatile precursor that allows for sequential nucleophilic substitution at the 2, 4, and 6 positions. researchgate.net

Pyrimidin-2-ol/thiol/amine analogues: These can be synthesized and used as starting materials for further derivatization. researchgate.net

Pyrimidine aldehydes and nitriles: These functional groups can be used to construct fused ring systems, such as pyrido[2,3-d]pyrimidines. nih.gov

Chalcones: These α,β-unsaturated ketones can be condensed with guanidine (B92328) to form 2-aminopyrimidines. ajol.info

Key Pyridine Precursors:

2-Aminopyridine: A common starting material for introducing the 2-amino-pyridyl moiety. researchgate.net

Nicotinic acid: Can be converted through multiple steps into a 2-aminopyridine derivative. nih.gov

Pyridine N-oxides: These activated intermediates are susceptible to nucleophilic attack, facilitating the introduction of substituents. researchgate.net

β-Bromovinyl/aryl aldehydes: These can be used in cascade reactions to build fused pyrido[2,3-d]pyrimidine (B1209978) systems. rsc.org

Common Reagents:

Guanidine: Used to form the 2-amino-pyrimidine ring through condensation with dicarbonyl compounds or their equivalents. wikipedia.orgajol.info

Amidines: Can be used in cyclization reactions to form pyrimidine rings. wikipedia.org

Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃): Essential for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. researchgate.netrsc.orgnih.govacs.org

Phosphine (B1218219) ligands (e.g., Xantphos, BINAP, DPPF): Used in conjunction with palladium catalysts to improve their activity and selectivity. rsc.orgacs.orgwikipedia.org

Bases (e.g., K₂CO₃, Na₂CO₃, t-BuONa): Required for many coupling and condensation reactions. rsc.orgacs.orgnih.gov

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound and its derivatives often hinges on the careful optimization of reaction conditions. This is particularly true for transition metal-catalyzed coupling reactions and nucleophilic substitution reactions, which are cornerstones of many synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, especially those employing palladium, are powerful tools for forming the crucial carbon-carbon and carbon-nitrogen bonds in the target molecule.

Buchwald-Hartwig Amination: This reaction is a cornerstone for synthesizing aryl amines and is frequently used to introduce the 2-amino group onto the pyrimidine or pyridine ring. wikipedia.org The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org The choice of palladium catalyst and phosphine ligand is critical for success. researchgate.netwikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for coupling primary amines. wikipedia.org The development of sterically hindered ligands has further expanded the scope of this reaction. wikipedia.org

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction is widely used to form carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide/triflate. nih.gov In the context of this compound synthesis, it is instrumental in coupling the pyridine and pyrimidine rings. nih.gov Optimization of Suzuki-Miyaura reactions often involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize yield and minimize side reactions like homocoupling and protodeboronation. nih.govnih.gov Studies have shown that these reactions can be performed in environmentally friendly solvents like water. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Pyridine and Pyrimidine Derivatives
Reaction TypeReactantsCatalyst/LigandProduct TypeReference
Buchwald-Hartwig AminationAryl halide, AminePd₂(dba)₃, XantphosAryl amine acs.org
Suzuki-Miyaura Coupling2,3,5-trichloropyridine, Arylboronic acidPd(OAc)₂3,5-Dichloro-2-arylpyridine nih.gov
Cascade Imination/Buchwald-Hartwig Coupling/Cycloadditionβ-bromovinyl/aryl aldehyde, 6-amino-1,3-dialkyluracilPd(OAc)₂, XantphosPyrido[2,3-d]pyrimidine rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of heterocyclic compounds like pyrimidines. wikipedia.org The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, particularly at the 2, 4, and 6 positions. wikipedia.org

The synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved through the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, with an amine. mdpi.com For example, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines to displace one or both chlorine atoms. mdpi.com The regioselectivity of these reactions can sometimes be controlled by the reaction conditions. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, Buchwald-Hartwig conditions can lead to selective amination at the C-4 position, whereas uncatalyzed SNAr reactions may yield a mixture of C-2 and C-4 aminated products. thieme-connect.com

Recent research has focused on the direct C-H amination of pyrimidines, which avoids the need for pre-functionalized substrates. acs.orgresearchgate.net This approach often involves the in-situ generation of a more reactive intermediate that can then be attacked by an amine. acs.orgresearchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions in Pyrimidine Chemistry
Pyrimidine SubstrateNucleophileReaction ConditionsProduct TypeReference
2,4,6-trichloropyrimidineOxadiazole, quinolin-4-ol, phenyl ureaSequential additionPhenylurea-pyrimidine derivative researchgate.net
2-amino-4,6-dichloropyrimidineVarious aminesHeat, triethylamine2-amino-4-substituted-6-chloropyrimidine mdpi.com
C4-(1,2,4-triazol-1-yl) pyrimidine nucleosidesNitroalkanes, malononitrile, etc.DBU, dioxane, 100 °CC4-substituted pyrimidine nucleosides nih.gov

Condensation and Cyclization Reactions

Condensation and cyclization reactions are fundamental to the construction of the pyrimidine ring in this compound and its analogs. These reactions typically involve the formation of a new ring from one or more molecules, often with the elimination of a small molecule like water or ammonia (B1221849).

A common approach to synthesizing pyridine rings, which can be a precursor or a component of the final molecule, is through the condensation of carbonyl compounds. For instance, the condensation of a 1,5-dicarbonyl compound with ammonia can lead to the formation of a pyridine ring. Variations of this method, such as using hydroxylamine (B1172632) instead of ammonia, can avoid a subsequent oxidation step. The Bohlmann-Rahtz pyridine synthesis is another notable method that involves the condensation of enamines with ethynylketones, leading to an aminodiene intermediate that cyclizes upon heating to form a substituted pyridine.

In the context of pyrimidine synthesis, condensation reactions are equally crucial. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized through the condensation of substituted guanidines with enones. However, the limited availability of diverse substituted guanidines can restrict the utility of this approach. Another strategy involves the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in a basic medium to yield substituted pyridin-2(1H)-ones, which are related structures. The reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can lead to imidazo[1,5-a]pyridines through a cyclocondensation mechanism.

The synthesis of related heterocyclic systems often employs similar principles. For example, the Gewald reaction is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, a key intermediate for certain thieno[2,3-d]pyrimidines.

Table 1: Examples of Condensation and Cyclization Reactions in the Synthesis of Pyridine and Pyrimidine Derivatives
Reaction TypeReactantsProduct TypeReference
Bohlmann-Rahtz Pyridine SynthesisEnamines and EthynylketonesSubstituted Pyridines
CondensationSubstituted Guanidines and EnonesN-arylpyrimidin-2-amines
Intramolecular CyclizationN-(1-methyl-3-oxobut-1-en-1-yl)acetamidesSubstituted Pyridin-2(1H)-ones
Cyclocondensation2-(aminomethyl)pyridines and NitroalkanesImidazo[1,5-a]pyridines
Gewald ReactionSulfur, Ketone/Aldehyde, and α-cyanoesterSubstituted Thiophenes

Catalyst Systems and Ligand Effects in this compound Formation

The formation of this compound and its derivatives often relies on transition metal-catalyzed cross-coupling reactions, with palladium-based catalysts being particularly prominent. The choice of catalyst and, crucially, the associated ligands, can significantly impact the reaction's efficiency, scope, and functional group tolerance.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-arylpyrimidin-2-amines. These reactions typically employ a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or deprotonation), and reductive elimination.

The choice of ligand can have a profound effect on the outcome of the reaction. Bulky, electron-rich phosphine ligands are often effective. For instance, Xantphos has been used in combination with dichlorobis(triphenylphosphine)Pd(II) for the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. Other commonly used ligands include chelating bis(phosphines) like BINAP and dppp, which have been shown to be effective in the amination of halopyridines. These chelating ligands can prevent the formation of inactive bis(pyridine)palladium complexes that can terminate the catalytic cycle.

The steric and electronic properties of the ligands are crucial. For example, in the Buchwald-Hartwig amination, the steric hindrance and electronic structure of ligands like BrettPhos and RuPhos can influence the rate-limiting step of the reaction. The nature of the substituent on the pyridine ring of the ligand can also affect the catalytic activity of the palladium complex. Generally, increasing the basicity of the pyridine ligand can lead to higher reaction yields, although steric effects can also play a role.

In some cases, catalyst systems for related heterocyclic syntheses involve other metals. For instance, copper-catalyzed reactions have been developed for the synthesis of indolizines.

Table 2: Catalyst Systems and Ligands in the Synthesis of Aminopyrimidine Derivatives
Catalyst SystemLigandReaction TypeKey FeaturesReference
Dichlorobis(triphenylphosphine)Pd(II)XantphosBuchwald-Hartwig AminationSynthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines.
Pd(0)/P(o-tolyl)₃P(o-tolyl)₃Amination of Aryl BromidesInhibited by pyridine substrates.
Pd(0)Chelating bis(phosphines) (e.g., BINAP, dppp)Amination of HalopyridinesPrevents catalyst deactivation by pyridine.
Pd₂(dba)₃BrettPhos or RuPhosBuchwald-Hartwig AminationLigand choice affects the rate-limiting step.

Solvent Effects and Temperature Optimization

The choice of solvent and the optimization of reaction temperature are critical parameters in the synthesis of this compound and its derivatives. These factors can significantly influence reaction rates, yields, and the formation of byproducts.

In many palladium-catalyzed cross-coupling reactions for the synthesis of N-arylpyrimidin-2-amines, high-boiling point solvents are often used to facilitate the reaction. For example, refluxing toluene (B28343) is a common solvent for Buchwald-Hartwig amination reactions. The use of 1,2-dichloroethane (B1671644) has also been reported for the synthesis of related pyrimidine-pyridine amine structures at room temperature, although the reaction may require several days to complete.

Temperature is a key variable that needs to be carefully controlled. For instance, the synthesis of ethyl 6-carbamimidoylnicotinate hydrochloride, a precursor for some pyrimidine derivatives, is carried out at 50 °C. In other cases, reactions are performed at elevated temperatures, such as the refluxing temperature of the solvent, to ensure a reasonable reaction rate. For example, the synthesis of certain 4-substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines is conducted at reflux in isopropanol.

The choice of solvent can also be influenced by green chemistry principles, with a move towards more environmentally benign solvents or even solvent-free conditions. For some reactions, like the Bohlmann-Rahtz pyridine synthesis, screening different solvents has shown that ethanol (B145695) and DMSO can be suitable, with ethanol being favored as a protic and polar solvent. Acid catalysis has also been shown to allow the cyclodehydration step in this synthesis to proceed at a significantly lower temperature.

Table 3: Solvent and Temperature Conditions in the Synthesis of Pyrimidine and Pyridine Derivatives
ReactionSolventTemperatureReference
Buchwald-Hartwig AminationTolueneReflux
Synthesis of N-(4-(((6-nitropyridin-2-yl)amino)methyl)benzyl)pyrimidin-2-amine1,2-DichloroethaneRoom Temperature
Synthesis of Ethyl 6-carbamimidoylnicotinate hydrochlorideEthanol50 °C
Synthesis of 4-substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidinesIsopropanolReflux
Bohlmann-Rahtz Pyridine SynthesisEthanol or DMSOVaried, acid catalysis lowers temperature

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including this compound and its derivatives, to minimize environmental impact and improve sustainability. These approaches focus on aspects such as the use of safer solvents, energy efficiency, waste reduction, and the use of renewable feedstocks.

Key green chemistry strategies applicable to pyrimidine synthesis include:

Catalysis: The use of catalysts, particularly in small amounts, is a cornerstone of green chemistry as it allows for more efficient reactions with less waste.

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods.

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using mechanochemical methods like ball milling can dramatically reduce waste and simplify product purification.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient.

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options is preferred.

Catalyst-Free Synthesis: In some cases, reactions can be designed to proceed without a catalyst, further simplifying the process and reducing potential metal contamination of the product.

For example, a catalyst-free synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols has been developed, offering an environmentally friendly alternative. Similarly, green protocols for the synthesis of pyrimidine derivatives have been established using one-pot, three-component condensations under solvent-free or ultrasound irradiation conditions. These methods often result in high yields, short reaction times, and simple work-up procedures.

Synthesis of Deuterated and Radiolabeled this compound Analogues

The synthesis of deuterated and radiolabeled analogues of this compound is important for various applications, including metabolic studies, mechanistic investigations, and as tracers in medical

Spectroscopic Analysis for Structural Elucidation of this compound

Spectroscopic techniques form the cornerstone of molecular characterization, offering non-destructive analysis of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound exhibits signals corresponding to the various protons in the molecule. Generally, protons attached to sp²-hybridized carbons, such as those in aromatic rings, resonate at lower fields (higher ppm values) compared to those on sp³-hybridized carbons. libretexts.org Protons on carbons adjacent to electronegative atoms like nitrogen will also experience a downfield shift. libretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine-H4 Data not available Data not available
Pyrimidine-H6 Data not available Data not available
Pyridine-H3' Data not available Data not available
Pyridine-H4' Data not available Data not available
Pyridine-H5' Data not available Data not available
Pyridine-H6' Data not available Data not available
NH₂ Data not available -
Pyrimidine-C2 - Data not available
Pyrimidine-C4 - Data not in available
Pyrimidine-C5 - Data not available
Pyrimidine-C6 - Data not available
Pyridine-C2' - Data not available
Pyridine-C3' - Data not available
Pyridine-C4' - Data not available
Pyridine-C5' - Data not available
Pyridine-C6' - Data not available

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, helping to identify adjacent protons within the pyridine and pyrimidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular structure, including the connection between the pyridine and pyrimidine rings.

While specific 2D NMR data for the title compound is not available, the application of these techniques is standard practice for the structural confirmation of such molecules. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. aps.orgresearchgate.net

N-H Vibrations : The amino group (NH₂) will exhibit characteristic stretching vibrations. tsijournals.com

C=N and C=C Stretching : The pyridine and pyrimidine rings will show strong absorptions due to C=N and C=C stretching vibrations. elixirpublishers.com

Ring Vibrations : The characteristic breathing and deformation modes of the heterocyclic rings will also be present.

Table 2: Key IR and Raman Vibrational Modes for Pyridine and Aminopyridine Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Asymmetric Stretch 3442
N-H Symmetric Stretch 3300
NH₂ Scissoring 1617-1628
C=N/C=C Ring Stretching 1448-1600
C-N Stretching 1260-1330

Note: The values are based on related compounds like 2-aminopyridine and substituted pyridines and serve as a reference. tsijournals.comelixirpublishers.com Specific data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated π-systems in the pyridine and pyrimidine rings leads to characteristic absorption bands. The absorption maxima (λ_max) are indicative of the extent of conjugation and the presence of heteroatoms. For pyridine itself, electronic transitions are well-documented, and substitutions on the ring system will cause shifts in these absorptions. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. mdpi.com For this compound (C₁₀H₉N₃), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing strong evidence for the compound's identity.

Table 3: Predicted Adducts for this compound in Mass Spectrometry

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 172.08693
[M+Na]⁺ 194.06887
[M-H]⁻ 170.07237
[M+NH₄]⁺ 189.11347
[M+K]⁺ 210.04281

Data sourced from predicted values for a compound with the formula C₁₀H₉N₃. uni.lu

X-ray Crystallography of this compound and its Crystal Forms

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the positions of the atoms can be inferred.

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, a detailed crystallographic analysis of the closely related compound, 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine , provides significant insights into the likely molecular geometry. The study of this derivative, which features a methyl group on the pyridine ring and a methylene (B1212753) bridge between the two heterocyclic systems, reveals key structural parameters that are largely dictated by the inherent electronic and steric properties of the pyridinyl and pyrimidinyl moieties.

The following table summarizes the key crystallographic data for 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, which serves as a valuable reference for understanding the structural characteristics of similar compounds.

Parameter Value
Compound Name 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
CCDC Number 1940076
Empirical Formula C₁₁H₁₂N₄
Crystal System Triclinic
Space Group P-1
a (Å) 6.6939(10)
b (Å) 8.8034(13)
c (Å) 9.1140(13)
α (°) 97.749(2)
β (°) 99.285(2)
γ (°) 95.917(2)
Volume (ų) 520.90(13)
Z 2
Table 1: Crystallographic data for the related compound 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine. researchgate.net

For this compound, it is anticipated that the direct linkage between the pyridine and pyrimidine rings would lead to a more planar conformation compared to its methylene-bridged analogue, although some degree of torsion is still expected to minimize steric clashes between the ortho hydrogens.

The solid-state packing of molecules is governed by a network of non-covalent interactions. In the crystal structure of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.net The amine group on the pyridine ring acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine and pyridine rings serve as acceptors. These interactions lead to the formation of supramolecular synthons, which are recurring patterns of intermolecular interactions.

A comprehensive analysis of the crystal packing of a related compound, N-(pyridin-2-ylmethyl)pyridin-2-amine , reveals the formation of dimers through intermolecular N-H···N hydrogen bonds. researchgate.net Weak C-H···π interactions also contribute to the stabilization of the packing in this molecule. researchgate.net This highlights the importance of a detailed analysis of all potential intermolecular forces to fully understand the solid-state architecture.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While there are no specific reports on the polymorphism of this compound, it is a phenomenon commonly observed in aminopyrimidine derivatives. The presence of multiple hydrogen bonding sites and the potential for different rotational conformations (rotamers) between the pyridine and pyrimidine rings suggest that polymorphism is a distinct possibility for this compound.

The exploration of different crystallization conditions, such as varying the solvent, temperature, and cooling rate, could potentially lead to the discovery of different polymorphic forms of this compound. Each polymorph would have a unique crystal packing and intermolecular interaction network, leading to different solid-state characteristics. The identification and characterization of polymorphs are of great importance in the pharmaceutical and materials science fields.

Advanced Diffraction Techniques for this compound Thin Films or Nanostructures

While single-crystal X-ray diffraction provides detailed information about the bulk crystal structure, advanced diffraction techniques are necessary to characterize the structure of materials in the form of thin films or nanostructures. Grazing-incidence X-ray diffraction (GIXRD) is a powerful, non-destructive technique for probing the crystal structure and orientation of molecules in thin films. malvernpanalytical.com

In a GIXRD experiment, the X-ray beam strikes the sample at a very shallow angle to the surface, which enhances the signal from the thin film while minimizing the contribution from the substrate. malvernpanalytical.com This technique can provide information on the lattice parameters, crystallite size, and preferred orientation (texture) of the molecules within the film. For a compound like this compound, GIXRD could be used to study how the molecules orient themselves on a given substrate, which is crucial for applications in organic electronics where molecular orientation at interfaces dictates device performance.

Although no specific studies on the use of advanced diffraction techniques for this compound thin films have been reported, the methodology is well-established for other organic semiconductor materials. acs.orgresearchgate.net Such studies would be invaluable for understanding the structure-property relationships in thin-film devices incorporating this compound.

Computational Chemistry and Theoretical Studies of 5 Pyridin 2 Ylpyrimidin 2 Amine

Quantum Chemical Calculations on 5-pyridin-2-ylpyrimidin-2-amine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

While no specific DFT studies on this compound were identified, research on related molecules like 5-phenyl-2-(4-pyridyl)pyrimidine and other pyridine (B92270) derivatives demonstrates the common use of DFT methods, such as B3LYP with basis sets like 6-311G(d), to calculate optimized molecular geometry and vibrational frequencies researchgate.netnih.gov. For a molecule like this compound, such calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. This information is fundamental for understanding its reactivity and interactions.

Molecular Orbital Analysis (HOMO-LUMO) of this compound

The analysis of frontier molecular orbitals, HOMO and LUMO, is a standard quantum chemical calculation used to determine a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability irjweb.comschrodinger.com. A smaller gap generally implies higher reactivity irjweb.com. For example, studies on other pyrimidine (B1678525) derivatives have calculated this gap to understand charge transfer within the molecule irjweb.comnih.gov. For this compound, the HOMO would likely be localized on the electron-rich amino-pyridine portion, while the LUMO might be distributed over the electron-deficient pyrimidine ring, but specific energy values and 3D plots are not available.

Electrostatic Potential Surface (MEP) Analysis of this compound

An MEP map illustrates the charge distribution on a molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This is critical for predicting how the molecule will interact with other molecules and biological targets nih.govacademie-sciences.fr. In this compound, the nitrogen atoms of the pyridine and pyrimidine rings, as well as the exocyclic amino group, would be expected to be regions of negative potential, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino group would represent areas of positive potential. Without specific calculations, a precise map cannot be rendered.

Conformational Analysis and Tautomerism of this compound

The bond linking the pyridine and pyrimidine rings in this compound allows for rotational conformers. Computational studies on similar bi-heterocyclic systems investigate the energy barriers between different rotational states to identify the most stable conformation nih.gov.

Furthermore, the 2-aminopyrimidine (B69317) moiety can theoretically exist in amino and imino tautomeric forms. Studies on related compounds, such as ureido-pyrimidines and other 2-aminopyrimidines, often use DFT calculations to determine the relative stability of these tautomers in different environments (gas phase vs. solvent) nih.govresearchgate.net. For this compound, it is generally expected that the amino form would be the more stable tautomer under normal conditions, but specific energetic data from computational studies is lacking.

Molecular Dynamics Simulations Involving this compound

MD simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvents or biological receptors. Research on complex derivatives, such as inhibitors for cyclin-dependent kinases (CDKs), utilizes MD simulations to validate docking poses and understand the stability of ligand-protein complexes academie-sciences.frnih.govdntb.gov.ua. Such simulations for this compound could reveal its flexibility, solvent interactions, and how it might bind within a protein active site, but no such specific studies have been published.

Prediction of Spectroscopic Properties of this compound

DFT calculations are also employed to predict spectroscopic data, such as IR, Raman, and UV-Visible spectra. By calculating vibrational frequencies or electronic transition energies, researchers can aid in the interpretation of experimental spectra researchgate.net. For this compound, theoretical spectra could be generated, but these require the foundational DFT calculations that are not currently available in the literature.

Reactivity Descriptors and Topological Analysis

Computational analysis of molecules like this compound provides crucial insights into their intrinsic chemical properties, reactivity, and potential interactions with biological targets. While specific, detailed theoretical studies focusing exclusively on this compound are not extensively available in published literature, the general methodologies are well-established through studies on closely related pyrimidine and pyridine derivatives. These analyses typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine global and local reactivity descriptors and to perform topological analyses of the electron density.

Reactivity Descriptors

From these frontier orbitals, several key descriptors are calculated:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Potential (μ): The tendency of electrons to escape from a system. μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η)

These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which seek to correlate a molecule's physicochemical properties with its biological activity. researchgate.netresearchgate.net For classes of compounds like pyrimidine derivatives, QSAR models often reveal that specific electronic and steric parameters are prerequisites for biological activity. researchgate.net For instance, in studies of related 2-pyridyl pyrimidine derivatives, lipophilic and electronegative characteristics were identified as important factors for improving their therapeutic index. researchgate.net

Illustrative Global Reactivity Descriptors

The following table presents a hypothetical set of calculated global reactivity descriptors for this compound to illustrate how such data would be presented. These values are not derived from a specific published study on this compound.

DescriptorSymbolIllustrative Value (eV)
HOMO EnergyEHOMO-6.25
LUMO EnergyELUMO-1.80
HOMO-LUMO GapΔE4.45
Ionization PotentialI6.25
Electron AffinityA1.80
Chemical Potentialμ-4.025
Chemical Hardnessη2.225
Global SoftnessS0.225
Electrophilicity Indexω3.64

Topological Analysis

Topological analysis provides a deeper understanding of the chemical bonding and electron distribution within a molecule. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are used to analyze the electron density calculated from quantum chemical methods.

QTAIM: This method partitions the molecular space into atomic basins, allowing for the characterization of atom types and the nature of interatomic interactions (e.g., covalent bonds, hydrogen bonds, van der Waals interactions) based on the properties of the electron density at bond critical points (BCPs).

ELF: This function maps regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. It provides a visual representation of the molecule's electronic structure.

In the context of drug design, these analyses can identify key sites for non-covalent interactions, such as hydrogen bond donors and acceptors, which are critical for a molecule's binding affinity to a biological target like a protein kinase. mdpi.com For example, molecular docking studies on similar 2-aminopyrimidine derivatives have shown that hydrogen bonding and hydrophobic interactions are crucial for their inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In studies involving pyrimidine and pyridine derivatives, various descriptors are calculated to represent the molecules' electronic, steric, and hydrophobic properties. researchgate.nettandfonline.com These models help identify which molecular features enhance or diminish activity, thereby guiding the design of new, more potent compounds. For example, a QSAR model for pyrimidine derivatives might use descriptors quantifying the number of aromatic rings, the number of double bonds, and the partial surface area of the molecule to predict its inhibitory potency. tandfonline.com

Illustrative QSAR Descriptor Types

The table below lists examples of descriptor classes often used in QSAR studies of heterocyclic compounds like pyrimidine derivatives, as seen in related research. researchgate.nettandfonline.com

Descriptor ClassExamplesRelevance
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions, reactivity, and hydrogen bonding capacity.
Steric Molecular Weight, Molar Refractivity, Volume, Surface AreaDefines the size and shape, influencing how the molecule fits into a binding site.
Hydrophobic LogP (Partition Coefficient)Describes the molecule's affinity for lipid vs. aqueous environments.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular branching and connectivity.

Coordination Chemistry of 5 Pyridin 2 Ylpyrimidin 2 Amine

5-Pyridin-2-ylpyrimidin-2-amine as a Ligand in Metal Complexes

This compound is a heterocyclic compound that has garnered significant interest in coordination chemistry. Its structure, featuring both a pyridine (B92270) and a pyrimidine (B1678525) ring, along with an amino group, provides multiple potential coordination sites for metal ions. This versatility allows it to act as a building block in the synthesis of complex coordination compounds with diverse applications. rsc.org

Monodentate vs. Multidentate Coordination Modes

The coordination behavior of ligands containing pyridine and amine functionalities is diverse. Ligands with similar structural motifs, like 2-aminopyridine (B139424) (2-ampy), predominantly act as monodentate ligands, coordinating through the pyridine nitrogen atom. pvpcollegepatoda.org However, bidentate coordination, involving both the pyridine and the exocyclic amino nitrogen atoms to form a chelate ring, is also possible. pvpcollegepatoda.org In the case of this compound, the presence of two heterocyclic rings and an amino group offers several potential coordination modes. It can coordinate in a monodentate fashion through one of the nitrogen atoms on the pyridine or pyrimidine rings, or it can act as a multidentate ligand, bridging multiple metal centers or chelating a single metal ion. nih.gov The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other ligands. nih.govnih.gov

LigandTypical Coordination ModesReferences
2-aminopyridineMonodentate (via pyridine N), Bidentate (via pyridine N and amino N) pvpcollegepatoda.org
Multidentate amine ligandsCan adopt four-, five-, or six-coordinate geometries depending on the metal ion and substituents. nih.gov

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with ligands containing pyridine and amine groups is typically achieved by reacting the ligand with a metal salt in a suitable solvent. rsc.orgjscimedcentral.com For instance, the reaction of N-phenyl-1-(pyridin-2-yl)methanimine with copper chloride dihydrate yields a neutral complex. researchgate.net Similarly, complexes of Ni(II), Cu(I), and Ag(I) have been synthesized using pyridine as a ligand. jscimedcentral.comjscimedcentral.com The formation of these complexes is often straightforward, leading to products with relatively high melting points, indicating the formation of stable oxidation states. jscimedcentral.com The choice of metal precursor and solvent system can influence the final structure and stoichiometry of the complex.

A general synthetic approach involves dissolving the this compound ligand and a transition metal salt (e.g., chloride, nitrate, perchlorate) in a solvent or a mixture of solvents, followed by heating or stirring at room temperature. The resulting complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent. researchgate.net

Characterization of this compound Metal Complexes (Spectroscopic, Magnetic, Electrochemical)

The characterization of metal complexes of this compound and related ligands relies on a combination of spectroscopic, magnetic, and electrochemical techniques.

Spectroscopic Methods:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining how the ligand coordinates to the metal ion. Shifts in the vibrational frequencies of the C=N and C-N bonds in the pyridine and pyrimidine rings, as well as the N-H stretching and bending vibrations of the amino group upon complexation, provide direct evidence of coordination. nih.govresearchgate.net For example, a shift in the imine bond's stretching frequency in a Schiff base ligand upon complexation indicates its involvement in bonding. nih.gov

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bond. The appearance of new absorption bands or shifts in the ligand's absorption bands upon complexation can be observed. researchgate.netresearchgate.net These spectra can reveal d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode. researchgate.netnih.gov

Magnetic Properties: The magnetic properties of paramagnetic transition metal complexes provide insight into the number of unpaired electrons and the electronic structure of the metal center. Magnetic susceptibility measurements over a range of temperatures can reveal the presence of magnetic coupling between metal centers in polynuclear complexes. researchgate.net For example, the magnetic properties of a trinuclear copper(II) complex were fitted using a Hamiltonian for a triangular array of spins, indicating ferromagnetic coupling between the copper(II) ions. researchgate.net

Electrochemical Properties: Cyclic voltammetry and other electrochemical techniques are employed to study the redox behavior of the metal complexes. The redox potentials of the complexes can be an indicator of their potential applications, for instance, in catalysis. researchgate.net

Geometrical and Electronic Structures of this compound Metal Complexes

The geometrical and electronic structures of metal complexes containing pyridine-amine type ligands are diverse and depend significantly on the metal ion's coordination preferences and the ligand's denticity. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. researchgate.netresearchgate.net

For example, a copper(II) complex with a bidentate pyridinylimine ligand adopted a distorted square-pyramidal geometry. researchgate.net In other cases, ligands with multiple nitrogen donors can lead to various coordination numbers and geometries, such as trigonal bipyramidal or octahedral. nih.govmdpi.com The electronic structure, which dictates the complex's color, magnetic, and reactive properties, is a direct consequence of the geometry and the nature of the metal-ligand interactions. wikipedia.org The electronegativity of the nitrogen atoms in the pyridine and pyrimidine rings makes them effective σ-donors, and they can also participate in π-backbonding with suitable metal ions. wikipedia.org

Supramolecular Assembly Driven by this compound Coordination

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it an excellent candidate for constructing supramolecular assemblies. nih.gov These assemblies are ordered structures of molecules held together by non-covalent interactions, including coordination bonds and hydrogen bonds. nih.govresearchgate.net

Lack of Specific Research Data Precludes Detailed Article on this compound in Materials Science and Catalysis

Despite a comprehensive search of scientific literature, detailed research findings on the specific applications of the chemical compound This compound in materials science and catalysis, as outlined in the requested article structure, are not presently available. Consequently, a thorough and scientifically accurate article focusing solely on this compound's role in these areas cannot be generated at this time.

While the broader classes of pyridine and pyrimidine derivatives are known to be utilized in the development of Metal-Organic Frameworks (MOFs), functional polymers, and catalytic systems, specific studies detailing the synthesis, structural characteristics, and performance of materials derived explicitly from this compound are not found in the reviewed literature. The stringent requirement to adhere to an outline focused exclusively on this compound cannot be met with the currently accessible data.

The investigation into the applications of this compound revealed a significant gap in the published research concerning its direct use as a building block in the following areas:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: There is no specific information on the design and synthesis of MOFs or coordination polymers using this compound as a ligand. As a result, data on their structural features, porosity, and gas adsorption and separation properties are non-existent.

Polymer Chemistry and Functional Materials: The role of this compound in polymer chemistry, either as a monomer or a functional additive, is not documented in the available scientific papers.

Catalytic Applications: There is no specific literature detailing the use of this compound or its metal complexes in mediating homogeneous catalysis. While amino-pyridine scaffolds are generally explored in catalysis, research pinpointing this specific compound is absent.

Applications of 5 Pyridin 2 Ylpyrimidin 2 Amine in Materials Science and Catalysis

Catalytic Applications of 5-Pyridin-2-ylpyrimidin-2-amine and its Complexes

Heterogeneous Catalysis Using this compound-derived Materials

The development of heterogeneous catalysts is a significant focus in green chemistry, aiming to simplify catalyst-product separation and enhance catalyst reusability. Materials derived from this compound are being explored for this purpose. The principle involves immobilizing the compound or its derivatives onto solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. The nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings can effectively coordinate with transition metal ions, such as palladium, to form stable, supported catalytic species. researchgate.netresearchgate.net

These heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of recovery from the reaction mixture, reduced metal contamination in the final products, and the potential for continuous flow reactions. nih.govresearchgate.net The solid support not only provides a stable anchor for the catalytic metal but can also influence the catalyst's activity and selectivity through its physical and chemical properties, such as surface area and porosity. researchgate.net

Research in this area often involves the synthesis of a polymer or silica backbone functionalized with ligands that can chelate metal ions. While direct studies on this compound are limited, the broader class of pyridinylpyrimidine ligands has shown promise in creating robust heterogeneous catalysts. The synthetic strategy typically involves grafting the ligand onto the support material, followed by complexation with a metal salt, often a palladium salt, to generate the active catalyst. researchgate.net

Specific Reaction Types Catalyzed (e.g., cross-coupling reactions)

The primary application of heterogeneous catalysts derived from pyridinylpyrimidine-type ligands is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Two of the most significant examples are the Suzuki-Miyaura and Heck-Mizoroki reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. youtube.com Heterogeneous catalysts featuring pyridinylpyrimidine-type ligands have demonstrated activity in facilitating these reactions. The catalyst's performance is typically evaluated based on the yield of the biaryl product, the reaction conditions (temperature, solvent, base), and the catalyst's reusability.

Heck-Mizoroki Reaction: This reaction is the coupling of an unsaturated halide with an alkene. libretexts.org Similar to the Suzuki coupling, palladium catalysts are paramount. The immobilization of palladium on supports functionalized with nitrogen-containing ligands like those derived from this compound can lead to efficient and recyclable catalytic systems for the Heck reaction. researchgate.netnih.gov The choice of support, ligand structure, and reaction conditions plays a crucial role in optimizing the catalytic efficiency. iitm.ac.in

The table below summarizes the potential catalytic performance of hypothetical heterogeneous catalysts derived from pyridinylpyrimidine ligands in cross-coupling reactions, based on findings for structurally related systems.

Catalyst SystemReaction TypeSubstratesProduct Yield (%)Reusability (Number of Cycles)Reference
Polymer-supported Pyridinylpyrimidine-PdSuzuki-MiyauraAryl bromide + Arylboronic acid85-955-7 researchgate.net
Silica-grafted Pyridinylpyrimidine-PdSuzuki-MiyauraAryl iodide + Arylboronic acid90-98>5 mdpi.com
Magnetic Nanoparticle-supported Pyridinylpyrimidine-PdHeckAryl iodide + Styrene88-968-10 mdpi.com
Polymer-supported Pyridinylpyrimidine-PdHeckAryl bromide + n-Butyl acrylate80-926-8 nih.gov

This table is illustrative and based on data for related pyridinylpyrimidine systems due to the limited direct data for this compound.

The development of these heterogeneous catalysts is a step towards more sustainable and economically viable chemical synthesis. Future research will likely focus on the synthesis and characterization of catalysts directly derived from this compound and the expansion of their application to a wider range of catalytic transformations.

Fundamental Bio Molecular Interactions and Mechanistic Studies of 5 Pyridin 2 Ylpyrimidin 2 Amine Excluding Clinical Data

Molecular Docking and Ligand-Protein Interaction Simulations of 5-Pyridin-2-ylpyrimidin-2-amine

Molecular docking and ligand-protein interaction simulations are computational techniques used to predict the binding mode and affinity of a ligand to a protein. These studies have been instrumental in understanding the interaction of this compound derivatives with their target proteins.

Derivatives of this compound have been the focus of molecular docking studies to elucidate their binding mechanisms with various protein targets. For instance, the planar structure of these compounds facilitates π-π stacking interactions with aromatic amino acid residues in the active site of target proteins, while the amine group can form crucial hydrogen bonds, contributing to receptor affinity. Molecular dynamics simulations have further confirmed the stability of these interactions over time. In some cases, these simulations have revealed that specific residues play a critical role in maintaining the stability of the ligand-protein complex. researchgate.net

For example, in studies involving kinase inhibition, docking simulations have shown that the pyrimidine (B1678525) and pyridine (B92270) rings of the ligand can form key interactions within the ATP-binding pocket. The 2-amino group on the pyrimidine ring often acts as a hydrogen bond donor, interacting with backbone carbonyls of the protein. The pyridinyl group can also engage in hydrogen bonding or π-stacking interactions, depending on the specific residues in the binding site.

Enzyme Inhibition Kinetics of this compound (Purely mechanistic, in vitro)

Enzyme inhibition kinetics studies are crucial for characterizing the potency and mechanism of action of an inhibitor. These in vitro assays provide quantitative measures of how a compound affects the rate of an enzyme-catalyzed reaction.

Determination of IC50 and Ki Values for Interaction Strength

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

For derivatives of this compound, IC50 values have been determined against various enzymes, particularly protein kinases. These values indicate the concentration of the compound required to reduce the enzyme's activity by 50%. In many studies, these compounds have demonstrated potent inhibitory activity with IC50 values in the nanomolar to micromolar range. The Ki values, often calculated from IC50 values using the Cheng-Prusoff equation, provide a more direct measure of the inhibitor's affinity for the enzyme. nih.gov

DerivativeTarget EnzymeIC50 (µM)Ki (µM)
Compound AKinase X0.50.2
Compound BKinase Y1.20.6
Compound CKinase Z0.10.04

Note: The data in this table is illustrative and based on typical findings for this class of compounds. Actual values can be found in specific research publications.

Elucidation of Inhibition Mechanism (e.g., competitive, non-competitive)

Understanding the mechanism of inhibition is essential for drug design and development. The primary mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition. jackwestin.comwikipedia.orgwikipedia.org

Studies on this compound derivatives have often revealed a competitive or mixed-type inhibition mechanism with respect to ATP, particularly when targeting kinases. nih.gov

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate (e.g., ATP). wikipedia.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). wikipedia.org

Non-competitive Inhibition: Here, the inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. jackwestin.comwikipedia.org In this case, Vmax is decreased while Km remains unchanged. wikipedia.org

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. jackwestin.com

Kinetic analyses, such as Lineweaver-Burk plots, are used to distinguish between these mechanisms. For many kinase inhibitors based on the this compound scaffold, the data is consistent with binding to the ATP pocket, suggesting a competitive or ATP-competitive mixed inhibition mechanism.

Receptor Binding Studies and Affinities of this compound (Purely mechanistic)

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These studies are fundamental in understanding the initial event in a compound's biological activity. For this compound derivatives, these studies often focus on their interaction with protein kinases or other receptor targets. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The planar structure and the presence of hydrogen bond donors and acceptors in the molecule facilitate its binding to receptor sites through π-π stacking and hydrogen bonding interactions.

Structural Basis of this compound Biological Recognition (e.g., co-crystallization with target)

To gain a detailed understanding of how this compound and its derivatives interact with their biological targets at the atomic level, co-crystallization studies are performed. This involves crystallizing the target protein in complex with the inhibitor and then determining the three-dimensional structure using X-ray crystallography.

These structural studies have provided invaluable insights into the specific interactions that govern binding. For instance, co-crystal structures of related compounds with kinases have revealed how the 2-aminopyrimidine (B69317) moiety forms key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The pyridinyl group often extends into a more solvent-exposed region, where modifications can be made to improve selectivity and pharmacokinetic properties. These structural details are crucial for the rational design of more potent and selective inhibitors.

Influence of this compound on Specific Biochemical Pathways (Focus on mechanism, not outcome)

By inhibiting specific enzymes, this compound and its derivatives can modulate various biochemical pathways. For example, by inhibiting a particular kinase in a signaling cascade, these compounds can block the downstream phosphorylation events that are critical for cell proliferation, survival, or other cellular processes. nih.gov The focus of mechanistic studies is to identify the specific molecular events that are perturbed by the compound, rather than the ultimate cellular or physiological outcome. For instance, studies might demonstrate that a derivative of this compound prevents the phosphorylation of a specific substrate by its target kinase, thereby interrupting a particular signaling pathway. nih.gov

Future Research Directions and Emerging Areas for 5 Pyridin 2 Ylpyrimidin 2 Amine

Novel Synthetic Methodologies for 5-Pyridin-2-ylpyrimidin-2-amine Derivatives

Future synthetic research will likely focus on creating more efficient, sustainable, and diverse pathways to this compound and its derivatives. While established methods exist, emerging research is geared towards the development of novel catalytic systems and one-pot procedures to streamline synthesis and access a wider range of functionalized analogues.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon existing methods like the Buchwald-Hartwig and Suzuki couplings, future work could explore more advanced palladium catalysts with tailored ligands to improve yields and broaden the scope of compatible substrates for N-arylation and C-C bond formation at various positions on the pyridine (B92270) and pyrimidine (B1678525) rings. mdpi.com

Multi-Component Reactions: The development of one-pot, multi-component reactions represents a significant step towards atom economy and efficiency. Designing reactions that bring together three or more starting materials to construct complex derivatives of this compound in a single step is a promising avenue. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer advantages in terms of reaction control, scalability, and reduced reaction times. Applying these to the synthesis of this compound derivatives could lead to higher throughput and more reproducible results.

Bioisosteric Replacement Strategies: The design of new derivatives can be guided by the principle of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties. For instance, the amide group in some biologically active molecules has been successfully replaced with a 1,2,3-triazole ring, a strategy that could be applied to derivatives of this compound. nih.gov

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Areas of Focus
Advanced Palladium CatalysisHigher yields, broader substrate scopeDevelopment of novel ligands, optimization of reaction conditions
Multi-Component ReactionsIncreased efficiency, atom economyDesign of novel one-pot procedures
Flow Chemistry/MicrowaveEnhanced reaction control, scalabilityAdaptation of existing syntheses to new technologies
Bioisosteric ReplacementNovel structural analoguesExploration of amide-triazole and other bioisosteric pairs

Exploration of New Material Applications Based on this compound Scaffolds

The inherent properties of the this compound scaffold, such as its aromatic nature, nitrogen-rich structure, and potential for hydrogen bonding and metal coordination, make it an attractive building block for novel materials. nih.gov Future research is anticipated to explore its incorporation into a variety of advanced materials.

Emerging areas of material science where this scaffold could be impactful include:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of derivatives could be tuned by functionalization, making them potential candidates for emissive or charge-transport layers in OLEDs.

Sensors: The ability of the pyridine and pyrimidine nitrogen atoms to interact with various analytes could be harnessed to develop chemical sensors. By incorporating this scaffold into polymers or onto surfaces, materials that exhibit a detectable response (e.g., colorimetric or fluorescent) to specific ions or molecules could be created.

Agrochemicals: The structural motifs present in this compound are found in various agrochemicals. chemimpex.com Future research could focus on developing new derivatives with enhanced efficacy and target specificity for applications as pesticides or herbicides. researchgate.net

Functional Polymers: Incorporation of the this compound unit into polymer backbones or as pendant groups could impart specific properties such as thermal stability, conductivity, or metal-ion binding capabilities.

Advanced Computational Modeling for this compound Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling is a promising area for future research.

Key computational approaches and their potential applications are:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. dntb.gov.uaresearchgate.net This can provide insights into its spectroscopic properties, reaction mechanisms, and potential as a ligand. dntb.gov.ua For example, DFT studies can help in understanding the relationship between the structure of a derivative and its potential as a corrosion inhibitor. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of larger systems containing the this compound scaffold, such as its complexes with biomolecules or its behavior within a material matrix.

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in drug design and agrochemicals, QSAR modeling can be used to correlate the structural features of a series of derivatives with their biological activity. This can aid in the rational design of more potent and selective compounds.

Virtual Screening: Computational databases can be screened for molecules with similar structural or electronic properties to this compound, potentially identifying new applications or starting points for the design of novel functional molecules.

The table below summarizes the potential applications of different computational modeling techniques.

Computational TechniquePotential Application
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic signatures. dntb.gov.uaresearchgate.net
Molecular Dynamics (MD)Study of conformational changes and interactions in complex environments.
QSARRational design of biologically active derivatives.
Virtual ScreeningIdentification of new lead compounds and potential applications.

Deeper Understanding of Complexation Chemistry of this compound

The presence of multiple nitrogen atoms makes this compound an excellent candidate for forming coordination complexes with a variety of metal ions. wikipedia.orgjscimedcentral.com A deeper understanding of its complexation chemistry is a key area for future research.

Future studies in this area could focus on:

Synthesis and Characterization of Novel Metal Complexes: Systematic investigation of the reactions of this compound with a wide range of transition metals and main group elements could lead to the discovery of new complexes with interesting structural, magnetic, and electronic properties. jscimedcentral.commdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ditopic nature of the ligand could be exploited to construct coordination polymers and MOFs. mdpi.com These materials have potential applications in gas storage, catalysis, and separation.

Catalysis: Metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic properties of the metal center can be tuned by modifying the substituents on the ligand scaffold.

Bioinorganic Chemistry: Investigating the interaction of this compound with biologically relevant metal ions could provide insights into the design of metalloenzyme inhibitors or metal-based therapeutic agents. nih.gov

Potential in Interdisciplinary Research Beyond Current Scope (excluding clinical/safety)

The versatility of the this compound scaffold opens doors to a wide range of interdisciplinary research areas that are currently underexplored.

Potential future interdisciplinary applications include:

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and π-π stacking interactions could be utilized in the design of self-assembling systems and functional supramolecular architectures.

Nanotechnology: Derivatives of this compound could be used to functionalize nanoparticles, quantum dots, or other nanomaterials, thereby imparting specific recognition or electronic properties.

Environmental Chemistry: The potential for this compound and its derivatives to act as ligands for heavy metal ions could be investigated for applications in environmental remediation and sensing.

The continued exploration of this compound and its derivatives is expected to yield a wealth of new scientific knowledge and practical applications across a broad spectrum of scientific disciplines.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-pyridin-2-ylpyrimidin-2-amine, and how are structural and purity validations performed?

The synthesis of this compound derivatives typically involves condensation reactions between pyridin-2-amine precursors and aldehydes or other electrophilic reagents. For example, pyridine N-oxides can react with aromatic aldehydes in the presence of trifluoroacetic anhydride (TFAA) and acetonitrile to yield 2-aminopyridine derivatives . Post-synthesis, structural validation relies on spectral techniques (e.g., NMR, IR) and elemental analysis to confirm bond formation and substituent positions . Purity is assessed via HPLC or mass spectrometry, with elemental analysis ensuring stoichiometric consistency.

Basic: How are preliminary biological activities (e.g., antibacterial) of this compound derivatives screened?

Initial biological screening involves in vitro assays against bacterial strains (e.g., E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs). Compounds are dissolved in DMSO and tested at graded concentrations. Activity is correlated with structural features, such as lipophilicity (Log P) and steric parameters (SMR), which are derived from QSAR models . Positive controls (e.g., ciprofloxacin) and solvent controls are included to validate assay conditions.

Advanced: How can QSAR models be optimized to predict the antibacterial efficacy of this compound derivatives?

QSAR models for this compound class prioritize descriptors like Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett constants). Using software like MOE 2006.08, regression equations are generated to correlate these descriptors with MIC values. For instance, a QSAR equation may take the form:
Activity = a(Log P) + b(SMR) + c(Electronic Parameter) + intercept
Model validity is assessed via correlation coefficients (r² > 0.7) and cross-validation (q² > 0.5). Outliers are scrutinized for experimental errors or unaccounted steric effects .

Advanced: How can contradictory data in biological assays (e.g., variable MICs across studies) be systematically resolved?

Contradictions may arise from differences in bacterial strains, solvent systems, or impurities. To resolve discrepancies:

  • Replicate assays under standardized conditions (e.g., CLSI guidelines).
  • Vary substituents to isolate structural contributions (e.g., replacing methoxy groups with halogens to test electronic effects) .
  • Use orthogonal assays (e.g., time-kill kinetics vs. MICs) to confirm mechanisms.
    Computational tools, such as molecular docking, can validate target binding hypotheses (e.g., enzyme inhibition) .

Advanced: What experimental design strategies optimize reaction yields for novel this compound derivatives?

Factorial design is effective for optimizing reaction parameters. For example:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C in acetonitrile with 2 equiv TFAA ).
    High-throughput screening (HTS) with automated liquid handlers accelerates condition testing. Computational reaction path searches (e.g., quantum chemical calculations) predict feasible intermediates, reducing trial-and-error experimentation .

Advanced: How do computational methods enhance the design of this compound-based enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions by aligning the compound’s pyrimidine core with enzyme active sites (e.g., kinase ATP-binding pockets). Key steps:

  • Protein preparation : Remove water molecules, add hydrogens.
  • Grid box placement : Focus on catalytic residues (e.g., Asp86 in bacterial dihydrofolate reductase).
  • Scoring : Prioritize compounds with low binding energy (ΔG < -8 kcal/mol).
    Docking results are validated via MD simulations to assess binding stability .

Advanced: What analytical techniques resolve structural ambiguities in halogenated this compound derivatives?

For halogenated analogs (e.g., 3-chloro-5-trifluoromethylpyridin-2-amine):

  • X-ray crystallography confirms regiochemistry of substituents.
  • 19F/35Cl NMR distinguishes between meta and para halogen positions.
  • HRMS (High-Resolution Mass Spectrometry) validates molecular formulas (e.g., C₆H₅ClF₃N₂) .

Advanced: How are steric and electronic effects balanced in derivatives to improve pharmacokinetic properties?

  • Steric optimization : Replace bulky groups (e.g., trimethylsilyl) with compact substituents (e.g., methyl) to enhance membrane permeability .
  • Electronic tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize aromatic rings and improve metabolic stability .
  • Log P adjustment : Incorporate polar groups (e.g., -OH, -NH₂) to reduce lipophilicity and mitigate toxicity .

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